![molecular formula C26H38ClN5O5S B12356388 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12356388.png)
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride is a complex organic compound known for its significant role in medicinal chemistry. It is a member of the pyrrolopyrimidine class and is recognized for its potential therapeutic applications, particularly as a phosphodiesterase type 5 inhibitor, which is used in the treatment of erectile dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride involves multiple steps. One of the key steps includes the reaction of 4-(2-hydroxyethyl)piperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-propoxyphenyl derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .
Scientific Research Applications
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to vasodilation and improved blood flow . This mechanism is particularly beneficial in the treatment of erectile dysfunction.
Comparison with Similar Compounds
Similar Compounds
Mirodenafil: Another PDE5 inhibitor with a similar structure and function.
Sildenafil: A well-known PDE5 inhibitor used in the treatment of erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action compared to others.
Uniqueness
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and a unique interaction profile with PDE5 compared to other inhibitors .
Properties
Molecular Formula |
C26H38ClN5O5S |
|---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C26H37N5O5S.ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;/h8-9,17-18,24,32H,4-7,10-16H2,1-3H3;1H |
InChI Key |
SWVLNOHDQRACLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-[(2E)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B12356320.png)

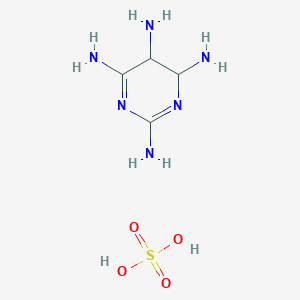
![Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate](/img/structure/B12356340.png)
![5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B12356342.png)
![1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea](/img/structure/B12356347.png)
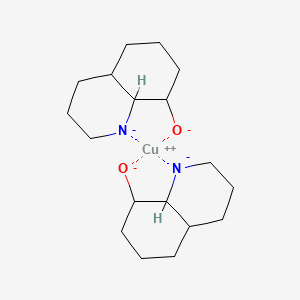
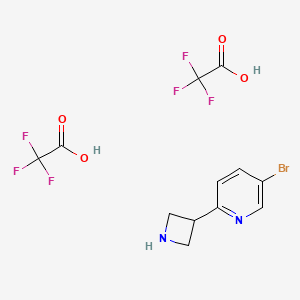

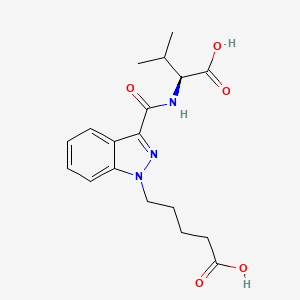
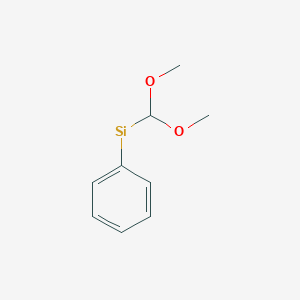

![1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12356396.png)
